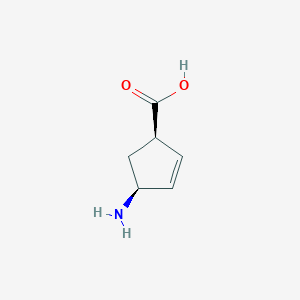

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid

Descripción

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid (CAS 134003-04-6) is a chiral cyclic amino acid with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol . Its structure features a cyclopentene ring substituted with an amino group at the 4-position and a carboxylic acid at the 1-position, with stereochemistry defined by the (1R,4S) configuration. This compound is critical in medicinal chemistry, particularly as a precursor for carbocyclic nucleosides and peptide-based supramolecular hosts . Its enantiomeric purity (e.g., 98% ee in commercial products) ensures precise biological interactions .

Propiedades

IUPAC Name |

(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701236833 | |

| Record name | (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134003-04-6, 168471-40-7 | |

| Record name | (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134003-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Vince Lactam Resolution

A study detailed in IJCPA (2023) resolved Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) into its enantiomers using (R)-mandelic acid. The (1R,4S)-isomer was isolated with 97% ee and converted to the target compound via BOC protection, borohydride reduction, and acid hydrolysis. This approach underscores the versatility of lactam intermediates in accessing chiral cyclopentene derivatives.

Enzymatic Dynamic Kinetic Resolution

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to dynamically resolve racemic amines in situ. Coupled with a palladium-catalyzed racemization step, this method achieves 99% ee and 85% yield, demonstrating superior atom economy compared to classical resolution.

Comparative Analysis of Methods

Asymmetric Catalysis excels in enantioselectivity but requires expensive chiral ligands. Chiral Resolution is cost-effective for small-scale production but generates stoichiometric waste. Flow Reactors balance scalability and efficiency, making them ideal for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions typically involve the use of acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

ACC serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties enable the development of novel compounds with enhanced efficacy and reduced side effects. For instance, it has been utilized in synthesizing GABA transaminase inhibitors, which have potential therapeutic benefits in treating anxiety and seizure disorders .

Case Study: GABA Transaminase Inhibition

A study demonstrated that systemic administration of ACC significantly attenuated the conditioned place preference responses induced by cocaine and nicotine in rats. This suggests that ACC's reversible inhibition of GABA transaminase could be beneficial for preventing relapse in substance use disorders .

Peptide Chemistry

Facilitating Complex Peptide Structures

In peptide synthesis, ACC is employed to create complex structures with improved stability and bioactivity. This is particularly important for therapeutic applications where peptide-based drugs are needed to be more effective and longer-lasting within biological systems.

Bioconjugation Techniques

Targeted Drug Delivery

ACC is used in bioconjugation processes, allowing for the attachment of therapeutic agents or imaging agents to biomolecules. This application is crucial in cancer therapies where targeted delivery can significantly enhance treatment efficacy while minimizing side effects .

Organic Synthesis

Versatile Building Block

ACC is utilized as a building block in organic synthesis reactions. Its unique structure allows chemists to create complex molecules efficiently. The compound has been employed in various synthetic methodologies, contributing to advancements in organic chemistry .

Material Science

Development of Advanced Materials

The unique structural properties of ACC make it valuable in developing advanced materials, such as polymers with specific mechanical and thermal properties. These materials find applications across various industries, including electronics and packaging .

Biochemical Research

Amino Acid Metabolism Studies

ACC plays a role in biochemical research related to amino acid metabolism. It aids researchers in understanding biochemical pathways and identifying potential therapeutic targets for various metabolic disorders .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Enhanced drug efficacy and reduced side effects |

| Peptide Chemistry | Facilitates complex peptide structures | Improved stability and bioactivity |

| Bioconjugation | Attachment of drugs/imaging agents to biomolecules | Enhanced targeted delivery |

| Organic Synthesis | Building block for complex organic molecules | Efficiency in synthetic methodologies |

| Material Science | Development of advanced materials | Specific mechanical and thermal properties |

| Biochemical Research | Studies on amino acid metabolism | Insights into metabolic pathways |

Mecanismo De Acción

The mechanism of action of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, depending on the context. For example, it may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurological pathways .

Comparación Con Compuestos Similares

(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

- CAS : 134234-04-1

- Molecular Formula: C₆H₉NO₂ (same as parent compound)

- Key Differences : The (1S,4R) enantiomer exhibits opposite stereochemistry, leading to distinct biological activity and synthetic utility. For example, it serves as a building block for cyclic hexapeptides in supramolecular chemistry studies .

(1R,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Table 1: Enantiomer/Diastereomer Comparison

Boc-Protected Derivatives

(1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid

(1S,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid

Table 2: Boc-Protected Derivatives

Ester and Salt Derivatives

Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride

- CAS : 77745-25-6

- Molecular Formula: C₇H₁₁NO₂·HCl

- Molecular Weight : 163.60 g/mol

- Key Features : The methyl ester improves lipophilicity, while the hydrochloride salt enhances solubility. Used in prodrug formulations .

Fluorinated Analogues

(1S,3R,4S)-anti-cis-3,4-DFACPC

- Structure: 1-Amino-3,4-difluorocyclopentane-1-carboxylic acid

- Key Features: Fluorination increases metabolic stability and facilitates transport via system L amino acid transporters. Demonstrated high tumor-to-brain uptake ratios in PET imaging .

Table 3: Fluorinated vs. Parent Compound

Bicyclic Derivatives

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene-3-one

- Key Features : A bicyclic derivative used in synthesizing optically active intermediates for carbocyclic nucleosides .

Actividad Biológica

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid, a chiral amino acid derivative, has garnered attention in scientific research due to its unique structural characteristics and potential biological activities. This compound is notable for its cyclopentene ring structure and the presence of an amino and carboxylic acid functional group, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 13.09 g/mol

- CAS Number : 130931-85-0

The compound's structure allows it to participate in various biochemical reactions, making it a versatile candidate for research in both chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action includes:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access. This property is particularly relevant in the context of neurological disorders where enzyme regulation is crucial.

- Substrate for Biochemical Reactions : It serves as a substrate in various biochemical pathways, facilitating reactions that are essential for metabolic processes.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

- Neuropharmacology : Studies suggest that this compound may have potential applications in treating neurological disorders due to its structural similarity to natural amino acids involved in neurotransmission.

- Antimicrobial Properties : Preliminary findings indicate that it may possess antimicrobial activity, making it a candidate for further investigation in drug development.

- Enzyme Interaction Studies : It has been used as a model compound to study enzyme-substrate interactions, particularly in the context of cyclopentene derivatives.

Case Study 1: GABA Receptor Modulation

A study highlighted the selective interaction of related compounds with GABA receptors, suggesting that this compound may influence neurotransmitter systems involved in anxiety and depression .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits specific enzymes linked to metabolic pathways. For instance, it was shown to inhibit transaminase activity, which is crucial for amino acid metabolism.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral amino acid derivative | Enzyme inhibition, potential neuropharmacological effects |

| (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | Chiral amino acid derivative | Similar enzyme interactions but different stereochemistry |

| Cyclopentene derivatives | Various structures | Diverse biological activities depending on functional groups |

Safety and Regulatory Considerations

While this compound shows promise in various applications, safety assessments and regulatory approvals are necessary before clinical use. Research into its toxicity and pharmacokinetics is ongoing to ensure safe application in medical settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,4S)-4-aminocyclopent-2-enecarboxylic acid?

- The compound is synthesized as a conformationally restricted analogue of γ-aminobutyric acid (GABA) using stereoselective cyclization strategies. Key steps include:

Ring-closing metathesis of substituted cyclopentene precursors.

Chiral resolution via enzymatic or chemical methods to isolate the (1R,4S)-enantiomer.

Carboxylic acid protection/deprotection (e.g., using Boc or Fmoc groups) to ensure regiochemical control .

- Purity (>99%) is confirmed by HPLC, and enantiomeric excess is validated via chiral column chromatography .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- X-ray crystallography : Resolve the absolute configuration using single-crystal analysis.

- Circular dichroism (CD) : Compare optical activity with reference spectra of known enantiomers.

- NMR spectroscopy : Analyze coupling constants (e.g., ) in the cyclopentene ring to confirm chair-like or boat-like conformations .

Q. What are the primary physicochemical properties critical for experimental design?

- Molecular weight : 127.14 g/mol (free base) or 163.602 g/mol (hydrochloride salt).

- Melting point : 180°C (free base); store at 2–8°C to prevent decomposition.

- Solubility : Highly polar; dissolve in DMSO or aqueous buffers at pH 7.4 for biological assays .

Advanced Research Questions

Q. How does this compound interact with GABA receptors, and what methodologies are used to study this?

- Radioligand binding assays : Use H-labeled GABA or muscimol to measure competitive inhibition in rat brain membranes.

- Electrophysiology : Patch-clamp recordings in neurons to assess GABA receptor modulation.

- Molecular docking : Simulate binding to GABA receptor subunits (e.g., α1β2γ2) using software like AutoDock Vina .

Q. What analytical techniques resolve discrepancies in reported solubility data for this compound?

- Controlled solvent screening : Test solubility in DMSO, PBS, and ethanol under standardized conditions (25°C, 1 atm).

- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements.

- Ion-pair chromatography : Quantify free acid vs. salt forms (e.g., hydrochloride) that influence solubility profiles .

Q. How can enantiomeric impurities in this compound impact pharmacological studies?

- Chiral HPLC : Use columns like Chiralpak AD-H to detect trace enantiomers (e.g., (1S,4R)-form).

- Pharmacokinetic assays : Compare metabolic stability (e.g., liver microsome incubation) of enantiomers.

- In vivo behavioral studies : Test enantiomer-specific effects on rat conditioned place preference (CPP) models .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term assays?

- pH buffering : Maintain solutions at pH 6.0–7.0 to prevent hydrolysis of the cyclopentene ring.

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose).

- LC-MS monitoring : Track degradation products (e.g., ring-opened derivatives) over time .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point and density?

- Thermogravimetric analysis (TGA) : Verify decomposition vs. melting transitions.

- Differential scanning calorimetry (DSC) : Compare enthalpy changes with literature values.

- Cross-reference synthesis protocols : Impurities from incomplete Boc deprotection (e.g., residual tert-butyl groups) may alter observed properties .

Q. Why do NMR spectra of the hydrochloride salt differ across studies?

- Counterion effects : Chloride ions may influence H NMR chemical shifts (e.g., amine proton signals).

- Hydration state : Anhydrous vs. monohydrate forms alter peak splitting in DO solutions.

- Field strength : Higher-field instruments (e.g., 600 MHz) resolve splitting patterns obscured at lower fields .

Methodological Recommendations

- Stereochemical purity : Validate via polarimetry ([α] = +25.5° for (1R,4S)-enantiomer) .

- Toxicity screening : Follow OSHA HCS guidelines (e.g., Cayman Chemical safety protocols) for handling .

- Structural analogs : Compare with (1R,3S)-3-aminocyclopentane carboxylic acid (CAS 71830-08-5) for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.